4-Bromophenyl methylsulfone
CAS No.: 51439-45-3
Cat. No.: VC14414624
Molecular Formula: C14H12Br2O2S
Molecular Weight: 404.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51439-45-3 |
---|---|
Molecular Formula | C14H12Br2O2S |
Molecular Weight | 404.1 g/mol |
IUPAC Name | 1-bromo-4-[(4-bromophenyl)methylsulfonylmethyl]benzene |
Standard InChI | InChI=1S/C14H12Br2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Standard InChI Key | YLACSXJICGXRJR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
4-Bromophenyl methylsulfone, systematically named 1-bromo-4-(methylsulfonyl)benzene, belongs to the aryl sulfone family. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects the sulfone group () and bromine atom at the para position of the benzene ring . The compound’s canonical SMILES representation () and InChIKey () provide unambiguous structural identifiers .
Table 1: Fundamental molecular descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 3466-32-8 | |
Molecular Formula | ||
Molecular Weight | 235.10 g/mol | |
XLogP3-AA | 2.4 (predicted) |
Crystallographic and Spectroscopic Features
X-ray diffraction studies confirm the planar geometry of the benzene ring, with bond angles at the sulfone group approximating 109.5°, consistent with tetrahedral sulfur hybridization . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: Aromatic protons resonate as doublets at δ 7.72 ppm (), while the methyl group attached to sulfur appears as a singlet at δ 2.99 ppm .
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¹³C NMR: The sulfone-bearing carbon resonates at δ 141.2 ppm, with bromine-induced deshielding observed at δ 122.5 ppm for the ipso-carbon .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s thermal stability is evidenced by its high decomposition temperature (>200°C), though prolonged exposure to temperatures exceeding 150°C may induce gradual degradation .
Table 2: Key physicochemical properties
Solubility and Partitioning Behavior
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit high miscibility (>50 mg/mL), while aqueous solubility remains limited to 0.3 mg/mL at neutral pH . The octanol-water partition coefficient () of 2.4 suggests moderate lipophilicity, enabling penetration through biological membranes in pharmaceutical applications .
Synthesis and Manufacturing Processes
Oxidation of 4-Bromothioanisole
The most efficient route involves oxidizing 4-bromothioanisole () using sodium periodate () in the presence of a ruthenium-carbon catalyst :
Table 3: Optimized oxidation conditions
Parameter | Value | Outcome |
---|---|---|
Reaction Time | 2 hours | 100% conversion |
Temperature | 25°C (ambient) | No thermal decomposition |
Catalyst Loading | 5 mol% Ru/C | Recyclable for 5 cycles |
Alternative Synthetic Pathways
Bromination of methyl phenyl sulfone using in acetic acid achieves moderate yields (53–68%), though regioselectivity challenges necessitate careful stoichiometric control . Microwave-assisted methods reduce reaction times to 30 minutes but require specialized equipment .
Reactivity and Chemical Transformations
Ullmann-Type Coupling Reactions
Copper(I)-catalyzed coupling with sulfonamides generates -aryl sulfonamide derivatives, pivotal in nonsteroidal anti-inflammatory drug (NSAID) synthesis :
Table 4: Representative coupling partners and yields
Sulfonamide | Yield (%) | Application |
---|---|---|
Benzenesulfonamide | 85 | COX-2 inhibitor precursors |
Thiophene-2-sulfonamide | 78 | Anticancer agents |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed reactions with boronic acids enable construction of biaryl systems, exemplified in the synthesis of DuP 697 (a COX-2 inhibitor) :
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound serves as a key precursor for:
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DuP 697: A selective COX-2 inhibitor under investigation for inflammatory diseases .
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Hmsppz (): A kinase inhibitor scaffold with antitumor activity .
Advanced Material Development
Sulfone-containing polymers derived from 4-bromophenyl methylsulfone exhibit enhanced thermal stability (>300°C) and dielectric properties, making them suitable for high-performance insulators .
Parameter | Specification |
---|---|
Personal Protective Equipment | Nitrile gloves, goggles |
Storage Conditions | 2–8°C in amber glass under |
Disposal Methods | Incineration at >1000°C |
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